3-Brom-1-Benzothiophen-1,1-dioxid

Übersicht

Beschreibung

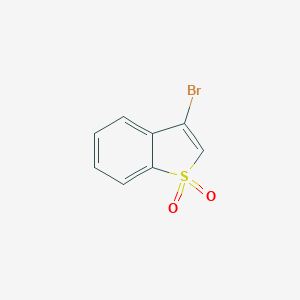

3-Bromo-1-benzothiophene 1,1-dioxide is an organosulfur compound with the molecular formula C8H5BrO2S It is a derivative of benzothiophene, where the sulfur atom is oxidized to a sulfone group, and a bromine atom is substituted at the third position of the benzene ring

Wissenschaftliche Forschungsanwendungen

3-Bromo-1-benzothiophene 1,1-dioxide has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for synthesizing various bioactive molecules and pharmaceutical compounds.

Materials Science: The compound is utilized in the development of organic electronic materials, such as organic semiconductors and light-emitting diodes.

Chemical Synthesis: It serves as an intermediate in the synthesis of more complex organosulfur compounds and heterocyclic structures.

Wirkmechanismus

Target of Action

Benzothiophenes, the class of compounds to which it belongs, are known to have diverse applications in medicinal chemistry and materials science .

Mode of Action

This involves the nucleophilic attack of the sulfur or carbon of alkynyl sulfides to electrophilic aryne intermediates followed by ring-closure .

Biochemical Pathways

Benzothiophenes are known to be involved in a wide range of research fields including pharmaceutical sciences and materials chemistry .

Biochemische Analyse

Biochemical Properties

It has been synthesized via the reaction of sulfonhydrazides with internal alkynes . The selective ipso-addition instead of the ortho-attack pathway led to strained quaternary spirocyclization, which produced the products via the S-migration process .

Molecular Mechanism

The molecular mechanism of 3-Bromo-1-benzothiophene 1,1-dioxide involves the formation of a quaternary spirocyclization intermediate by the selective ipso-addition . This leads to the products via the S-migration process

Temporal Effects in Laboratory Settings

It has been synthesized using graphite felt electrodes under 5.0 mA constant current electrolysis in an undivided electrolytic cell at room temperature .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One of the methods for synthesizing 3-Bromo-1-benzothiophene 1,1-dioxide involves the reaction of sulfonhydrazides with internal alkynes under electrochemical conditions. This process forms a quaternary spirocyclization intermediate through selective ipso-addition, followed by an S-migration process to yield the desired product . The reaction typically uses graphite felt electrodes under constant current electrolysis in an undivided electrolytic cell at room temperature, with Et4NPF6 as the electrolyte and HFIP/CH3NO2 as the co-solvent .

Industrial Production Methods

Industrial production methods for 3-Bromo-1-benzothiophene 1,1-dioxide are not well-documented in the literature. the electrochemical synthesis method mentioned above could be adapted for larger-scale production with appropriate optimization of reaction conditions and equipment.

Analyse Chemischer Reaktionen

Types of Reactions

3-Bromo-1-benzothiophene 1,1-dioxide undergoes various chemical reactions, including:

Substitution Reactions: It can participate in Suzuki-Miyaura coupling reactions with phenylboronic acid or 3-thienylboronic acid in the presence of a palladium catalyst.

Oxidation and Reduction Reactions: The sulfone group can undergo further oxidation or reduction under specific conditions, although detailed studies on these reactions are limited.

Common Reagents and Conditions

Suzuki-Miyaura Coupling: This reaction typically uses a palladium catalyst, such as Pd@PDEB (poly(1,3-diethynylbenzene)), in the presence of a base like potassium carbonate and a solvent such as dimethylformamide.

Major Products Formed

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-Bromo-1-benzothiophene: This compound lacks the sulfone group and has different reactivity and applications.

Benzo[b]thiophene-1,1-dioxide: Similar to 3-Bromo-1-benzothiophene 1,1-dioxide but without the bromine substitution, leading to different chemical properties and uses.

Uniqueness

Its ability to undergo selective ipso-addition and form spirocyclization intermediates makes it a valuable compound for synthetic chemistry and materials science .

Biologische Aktivität

3-Bromo-1-benzothiophene 1,1-dioxide is a compound belonging to the benzothiophene family, which has garnered attention for its diverse biological activities. This article explores its pharmacological properties, focusing on its anti-tubercular, anticancer, anti-inflammatory, and antimicrobial effects based on current research findings.

Chemical Structure and Properties

3-Bromo-1-benzothiophene 1,1-dioxide features a benzothiophene core with a bromine substituent at the 3-position and two oxo groups at the 1-position. This unique structure contributes to its biological activity.

Biological Activities

1. Anti-Tubercular Activity

Research indicates that compounds in the 3-substituted benzothiophene-1,1-dioxide series exhibit significant anti-tubercular properties. A study demonstrated that these compounds effectively inhibit the growth of Mycobacterium tuberculosis under aerobic conditions. The minimum inhibitory concentration (MIC) for some derivatives was as low as 2.6 µM, indicating potent activity against tuberculosis bacteria .

Table 1: Anti-Tubercular Activity of 3-Substituted Benzothiophenes

| Compound | MIC (µM) | Cytotoxicity (TC50 µM) |

|---|---|---|

| 3-Bromo-1-benzothiophene 1,1-dioxide | 2.6 | 0.1 |

| Oxadiazole derivative | 3-8 | Not specified |

| Imidazole derivative | Little activity | Not specified |

Despite its efficacy, cytotoxicity remains a concern, as all synthesized compounds exhibited some level of toxicity towards eukaryotic cells .

2. Anticancer Activity

Benzothiophene derivatives, including 3-bromo-1-benzothiophene 1,1-dioxide, have shown promising anticancer activity. A quantitative structure-activity relationship (QSAR) analysis highlighted correlations between structural features and anticancer potency. Parameters such as polar surface area and electro-topological descriptors were significant in predicting efficacy against various cancer cell lines .

3. Anti-Inflammatory and Antimicrobial Effects

The compound also displays anti-inflammatory properties, which are beneficial in treating conditions characterized by chronic inflammation. Additionally, its antimicrobial activity has been documented against both Gram-positive and Gram-negative bacteria, showcasing its potential as a broad-spectrum antimicrobial agent .

Case Studies

Case Study: Inhibition of Mycobacterium tuberculosis

A systematic study on the structure-activity relationship (SAR) of various benzothiophene derivatives revealed that specific substitutions at the C-3 position significantly enhance anti-tubercular activity while maintaining acceptable levels of cytotoxicity . The study concluded that further investigation into the mode of action could yield novel drug targets for tuberculosis treatment.

Case Study: Anticancer Efficacy

In another investigation focused on anticancer properties, several benzothiophene derivatives were tested against human cancer cell lines. The results indicated that modifications to the benzothiophene structure could lead to enhanced anticancer activity while minimizing cytotoxic effects on normal cells .

Eigenschaften

IUPAC Name |

3-bromo-1-benzothiophene 1,1-dioxide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrO2S/c9-7-5-12(10,11)8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWCBGYFBSVPRLL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2(=O)=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70168727 | |

| Record name | NSC 133589 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

245.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16957-97-4 | |

| Record name | NSC 133589 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016957974 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 16957-97-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133589 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC 133589 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70168727 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-bromo-1lambda6-benzothiophene-1,1-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-Bromobenzo[b]thiophene 1,1-dioxide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DWA5WVD945 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.